molecular formula C12H16O2 B8514229 4,7-Dimethyl-6-methoxy-1-indanol

4,7-Dimethyl-6-methoxy-1-indanol

Cat. No. B8514229
M. Wt: 192.25 g/mol
InChI Key: QICFBYGLDFZGOA-UHFFFAOYSA-N
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Patent
US05162571

Procedure details

To a solution of 4,7-dimethyl-6-methoxy-1-indanone (7.0 g) in a mixed solvent of methanol (100 ml) and tetrahydrofuran (50 ml) was added sodium borohydride (1.2 g) at 0° C. and then the mixture was stirred at room temperature for 1 hour. Acetone (10 ml) was added and the solvent was distilled off under reduced pressure. Water (50 ml) and ethyl acetate (50 ml) were added and the organic layer was washed with water and saturated saline. The organic layer was dried with anhydrous magnesium sulfate and the solvent was removed under reduced pressure to obtain 4,7-dimethyl-6-methoxy-1-indanol (7.0 g) (Compound A-14). The physical properties and NMR spectrum data thereof are shown in Table 1.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([CH3:13])=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:14].CO.O1CCCC1.[BH4-].[Na+]>CC(C)=O>[CH3:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([CH3:13])=[C:7]2[C:3]=1[CH2:4][CH2:5][CH:6]2[OH:14] |f:3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CC1=C2CCC(C2=C(C(=C1)OC)C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Water (50 ml) and ethyl acetate (50 ml) were added
WASH
Type
WASH
Details
the organic layer was washed with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C2CCC(C2=C(C(=C1)OC)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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